dafadine D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

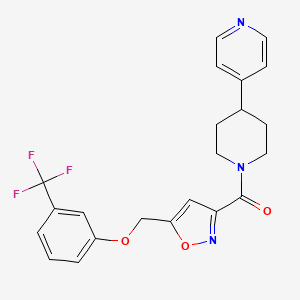

Dafadine D is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-trifluoromethylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and an organofluorine compound.

Wissenschaftliche Forschungsanwendungen

Developmental Biology

Dafadine D's ability to induce dauer formation makes it significant in developmental biology research. It allows scientists to investigate the molecular pathways that govern developmental arrest and recovery in response to environmental cues. Studies have shown that this compound can suppress M cell lineage divisions in daf-16 null worms, highlighting its role in manipulating signaling pathways associated with development .

Drug Discovery

In drug discovery contexts, this compound's high sensitivity as a biosensor has been noted. The compound allows researchers to detect biological activity at significantly lower concentrations compared to traditional methods . This characteristic can lead to cost-effective drug screening processes by reducing the amount of compound needed during experiments.

Inhibition of Dauer Development

A study involving Pristionchus pacificus demonstrated that this compound exhibits limited inhibitory activity against certain cytochrome P450 enzymes related to growth and development. While it did not promote dauer formation or significant developmental defects, it slightly reduced growth rates at higher concentrations . This indicates that while this compound may not universally affect all nematode species in the same way, it provides insights into species-specific responses to environmental stressors.

Effects on Larval Development

Research on Haemonchus contortus revealed that treatment with this compound significantly slowed larval development from the L3 to L4 stage and inhibited larval exsheathment at a concentration of 100 µM. This effect underscores the potential application of this compound in managing parasitic infections through its influence on nematode life cycles .

Comparative Data Table

Eigenschaften

Molekularformel |

C22H20F3N3O3 |

|---|---|

Molekulargewicht |

431.4 g/mol |

IUPAC-Name |

(4-pyridin-4-ylpiperidin-1-yl)-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)17-2-1-3-18(12-17)30-14-19-13-20(27-31-19)21(29)28-10-6-16(7-11-28)15-4-8-26-9-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |

InChI-Schlüssel |

WUHRBNYQSDVHPG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |

Kanonische SMILES |

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC(=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.